molecular formula C20H15NO4S B14937914 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate

Cat. No.: B14937914
M. Wt: 365.4 g/mol
InChI Key: VGKYEJDRHQTVFC-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate is a heterocyclic sulfonate ester featuring a benzoxazole core substituted with a benzyl group at the 3-position and a benzenesulfonate ester at the 6-position. Benzoxazoles are known for their stability, aromaticity, and utility in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C20H15NO4S

Molecular Weight

365.4 g/mol

IUPAC Name

(3-benzyl-1,2-benzoxazol-6-yl) benzenesulfonate

InChI

InChI=1S/C20H15NO4S/c22-26(23,17-9-5-2-6-10-17)25-16-11-12-18-19(21-24-20(18)14-16)13-15-7-3-1-4-8-15/h1-12,14H,13H2

InChI Key

VGKYEJDRHQTVFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 3-Benzyl-1,2-benzoxazol-6-ol

Cyclocondensation of 2-Amino-5-benzylphenol

The benzoxazole core is typically synthesized via cyclization of 2-amino-5-benzylphenol with carbonyl reagents. For example, triphosgene in dichloromethane at 0–5°C facilitates oxazole ring formation.

Reaction Conditions :

  • Substrate : 2-Amino-5-benzylphenol (1.0 equiv)
  • Reagent : Triphosgene (0.33 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0–5°C
  • Yield : 78–85%

Alternative Route via Benzyl Bromide Alkylation

A catalyst-free method employs 2-mercaptobenzoxazole, benzyl bromide, and triethylamine in acetone under reflux:

Reaction Conditions :

  • Substrates :
    • 2-Mercaptobenzoxazole (1.0 equiv)
    • Benzyl bromide (1.0 equiv)
  • Base : Triethylamine (1.0 equiv)
  • Solvent : Acetone
  • Temperature : Reflux (56°C)
  • Time : 3 hours
  • Yield : 92%

Sulfonation of 3-Benzyl-1,2-benzoxazol-6-ol

Benzenesulfonyl Chloride Coupling

The hydroxyl group at position 6 undergoes nucleophilic substitution with benzenesulfonyl chloride under basic conditions:

Reaction Conditions :

  • Substrate : 3-Benzyl-1,2-benzoxazol-6-ol (1.0 equiv)
  • Reagent : Benzenesulfonyl chloride (1.2 equiv)
  • Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv)
  • Solvent : Acetonitrile
  • Temperature : 25°C
  • Time : 12 hours
  • Yield : 81%
Table 1: Optimization of Sulfonation Conditions
Entry Base Solvent Temperature Yield (%)
1 DBU Acetonitrile 25°C 81
2 Triethylamine Dichloromethane 0°C 58
3 K₂CO₃ DMF 50°C 67
4 Pyridine THF Reflux 72

Data compiled from.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time while maintaining efficiency:

  • Conditions : 100 W, 100°C, 20 minutes
  • Yield : 79%

Mechanistic Insights

Sulfonation Mechanism

The reaction proceeds via deprotonation of the phenolic hydroxyl group by DBU, followed by nucleophilic attack on the electrophilic sulfur in benzenesulfonyl chloride. The intermediate sulfonate anion is stabilized by the base, leading to ester formation.

Side Reactions and Mitigation

  • Dimerization : Occurs at high temperatures; mitigated by using excess benzenesulfonyl chloride (1.5 equiv) and low temperatures (0–25°C).
  • Hydrolysis : Controlled by anhydrous conditions and molecular sieves.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, H-4), 7.89–7.45 (m, 8H, aromatic), 5.32 (s, 2H, CH₂Ph), 3.76 (s, 3H, OCH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=N), 1360 cm⁻¹ (S=O), 1180 cm⁻¹ (C-O).

Purity and Yield Optimization

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) achieves >98% purity.
  • Recrystallization : Ethanol/water (2:1) yields crystalline product.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes
Method Advantages Limitations
Cyclocondensation High yield (85%), scalable Requires toxic triphosgene
Benzyl Bromide Alkylation Catalyst-free, mild conditions Limited substrate versatility
Microwave Sulfonation Rapid (20 min), energy-efficient Specialized equipment required

Industrial and Environmental Considerations

  • Green Chemistry : Use of DBU as a recyclable base reduces waste.
  • Solvent Recovery : Acetonitrile and dichloromethane are distilled and reused.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Benzoxazole Derivatives and Their Properties

Compound Name CAS # Functional Groups Key Properties/Applications Reference
3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate Not reported Benzoxazole, benzyl, benzenesulfonate Potential prodrug, high electrophilicity
1,2-Benzisoxazol-6-ol 65685-55-4 Benzoxazole, hydroxyl Intermediate for sulfonation/esterification
1,2-Benzisoxazole-3-methanesulfonic acid sodium salt 73101-64-1 Benzoxazole, methanesulfonate Water-soluble sulfonate salt, catalytic uses
3-Bromomethyl-1,2-benzisoxazole 37924-85-9 Benzoxazole, bromomethyl Alkylating agent, synthetic precursor

Key Observations :

  • Reactivity : The benzenesulfonate group in the target compound confers greater electrophilicity compared to hydroxyl (1,2-benzisoxazol-6-ol) or bromomethyl (3-bromomethyl-1,2-benzisoxazole) substituents, enabling nucleophilic displacement reactions .
  • Solubility : Unlike the sodium sulfonate salt (73101-64-1), the benzenesulfonate ester is likely less water-soluble but more lipophilic, enhancing membrane permeability in biological systems.
  • Synthetic Utility : The bromomethyl derivative (37924-85-9) serves as an alkylating agent, whereas the benzenesulfonate ester may act as a leaving group in substitution reactions.

Comparison with Sulfonamide and Benzoate Derivatives

Table 2: Sulfonate vs. Sulfonamide/Benzoate Analogues

Compound Class Example Functional Group Stability Biological Relevance Reference
Sulfonate Esters Target compound -SO3-aryl Moderate hydrolysis Prodrug design, catalysis
Sulfonamides Bis-benzimidazole sulfonamides -SO2-NR2 High hydrolytic stability Antimicrobial agents
Benzoates Phenyl benzoate (93-99-2) -COO-aryl Low hydrolysis Fragrances, plasticizers

Key Observations :

  • Stability : Sulfonamides exhibit superior hydrolytic stability compared to sulfonate esters, making them preferable for long-acting therapeutics. Benzoates, with ester linkages, are even less stable under acidic/basic conditions .
  • Reactivity : Sulfonate esters (e.g., the target compound) are more electrophilic than sulfonamides or benzoates, facilitating reactions with nucleophiles like amines or thiols .

Biological Activity

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by research findings and case studies.

Overview of Benzoxazole Derivatives

Benzoxazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The benzoxazole nucleus serves as a core structure in various pharmacologically active compounds. Research has shown that modifications to this structure can enhance its efficacy against various diseases, including cancer and infections.

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives are well-documented. A study on a series of benzoxazole derivatives indicated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. For instance, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 250 µg/ml to 7.81 µg/ml against various pathogens, demonstrating a promising antimicrobial profile compared to standard drugs like fluconazole .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget PathogenMIC (µg/ml)Comparison with Fluconazole
3aBacillus subtilis15More potent
3bEscherichia coli30Less potent
3cCandida albicans50Less potent

Anticancer Properties

Research has highlighted the anticancer potential of benzoxazole derivatives. For example, compounds derived from the benzoxazole ring have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). A notable study reported that certain derivatives displayed IC50 values as low as 20 nM against leukemia and lymphoma cell lines .

Case Study: Structure-Activity Relationship

A comprehensive study evaluated the structure-activity relationship (SAR) of benzoxazole derivatives. It was found that modifications at specific positions significantly influenced anticancer activity. Compounds with electron-donating groups at the para position of the phenyl ring exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups .

Anti-inflammatory Effects

Benzoxazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that certain compounds can inhibit the synthesis of prostaglandins, which are mediators of inflammation. This mechanism underlies their potential use in treating inflammatory conditions .

Additional Pharmacological Activities

Beyond antimicrobial and anticancer properties, benzoxazole derivatives have demonstrated various other biological activities:

  • Antitubercular Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis, making them candidates for further development in tuberculosis treatment .
  • PPAR Activation : Certain benzoxazole-based compounds act as selective agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose regulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution at the 6-position of 1,2-benzoxazole using benzenesulfonyl chloride. Optimize reaction parameters (temperature, solvent polarity, catalyst) based on precedents for benzoxazole derivatives, such as maintaining anhydrous conditions to avoid hydrolysis of the sulfonate group. Monitor reaction progress via TLC or HPLC. For purification, use column chromatography with a gradient of ethyl acetate/hexane to separate unreacted starting materials .

Q. How can researchers characterize the structural integrity of the compound post-synthesis?

  • Methodology : Employ a combination of spectroscopic techniques:

  • NMR : Confirm benzyl and benzenesulfonate substituents via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13C^{13}C-NMR (sulfonate carbonyl resonance near δ 168 ppm).
  • X-ray crystallography : Resolve crystal structure to validate bond angles and planarity of the benzoxazole core, as demonstrated for analogous 3-substituted benzoxazoles .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodology : Store at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies under varying pH (e.g., 4–9), temperature (25–40°C), and humidity (40–75% RH) to identify degradation pathways (e.g., hydrolysis of the sulfonate ester). Use HPLC to quantify degradation products and assign shelf-life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the benzyl and benzenesulfonate groups?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing benzyl with alkyl/heteroaryl groups) and compare bioactivity (e.g., enzyme inhibition assays). Use molecular docking to predict binding interactions with target proteins (e.g., kinases). Correlate steric/electronic effects (Hammett σ values) with activity trends .

Q. What strategies resolve contradictions in toxicity data for benzoxazole derivatives?

  • Methodology : Follow the checklist approach proposed by the CIR Expert Panel:

  • Data evaluation : Compare toxicity endpoints (e.g., mutagenicity in Ames test vs. in vivo genotoxicity) across studies.
  • Contextual factors : Assess purity of test compounds (e.g., trace solvents in commercial samples) and assay conditions (e.g., metabolic activation in vitro).
  • Weight of evidence : Prioritize studies with OECD/GLP compliance and reproducible endpoints .

Q. How can computational modeling predict metabolic pathways for this compound?

  • Methodology : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify likely Phase I/II metabolites. Validate predictions with in vitro hepatocyte assays and LC-MS/MS. Focus on sulfonate ester hydrolysis and oxidative metabolism of the benzyl group .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with membrane transporters?

  • Methodology : Use Caco-2 cell monolayers to assess permeability (Papp_{app}). Compare with reference compounds (e.g., propranolol for high permeability). Inhibit specific transporters (e.g., P-gp with verapamil) to determine efflux ratios. Validate findings with transfected HEK293 cells expressing OATP1B1/1B3 .

Q. How can crystallographic data resolve discrepancies in reported bond angles or torsional strain?

  • Methodology : Perform high-resolution X-ray diffraction (≤ 0.8 Å) to refine the structure. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Analyze deviations in exocyclic angles (e.g., C10–C9–C3) caused by steric repulsion or intramolecular interactions, as observed in chlorinated benzoxazole analogs .

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